2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide
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Overview
Description
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide, also known as cinnabarinic acid, is a chemical compound with the molecular formula C14H8N2O6 and a molecular weight of 300.22 g/mol . This compound is a derivative of phenoxazine and has garnered interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide typically involves the oxidation of 3-hydroxyanthranilic acid. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments made for larger-scale production to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly involving the amino and carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of reduced amine or carboxamide derivatives.
Scientific Research Applications
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: The compound’s properties make it useful in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with molecular targets such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to effects on immune response and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Dactinomycin: A compound composed of cyclic peptides attached to a phenoxazine moiety, used as an antibiotic and anticancer agent.
Phenoxazine Derivatives: Various derivatives of phenoxazine have been studied for their biological and optoelectronic properties.
Uniqueness
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its role in the kynurenine pathway and potential therapeutic applications further distinguish it from other phenoxazine derivatives .
Properties
CAS No. |
91308-63-3 |
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Molecular Formula |
C14H10N4O4 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-amino-3-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C14H10N4O4/c15-10-6(19)4-8-12(9(10)14(17)21)18-11-5(13(16)20)2-1-3-7(11)22-8/h1-4H,15H2,(H2,16,20)(H2,17,21) |
InChI Key |
VSNJDOZBRQDENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)N)N)C(=O)N |
Origin of Product |
United States |
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